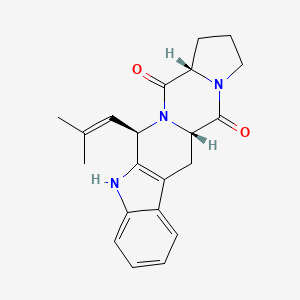
Demethoxy-3-epifumitremorgin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethoxy-3-epifumitremorgin C: is a mycotoxic indole alkaloid that belongs to the fumitremorgin family. These compounds are known for their complex structures and significant biological activities. This compound is derived from fungal sources, primarily from species of Aspergillus and Penicillium . It is characterized by the absence of a methoxy group at the 9-position of the fumitremorgin C structure .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of demethoxy-3-epifumitremorgin C involves a modified Pictet-Spengler reaction under conditions of kinetic control. This reaction starts with L-tryptophan to generate a key tricyclic unit with the correct stereochemistry for further transformation . The process includes the following steps:
- Formation of cis-1,3-disubstituted tetrahydro-β-carboline from L-tryptophan.
- Conversion of this intermediate into a pentacyclic ketone.
- Further transformation into this compound, confirmed by NMR data .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves organic synthesis techniques used in laboratory settings. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: Demethoxy-3-epifumitremorgin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Cyclization: The formation of cyclic structures from linear precursors is a key step in its synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Used in the hydroxylation of intermediates.
Cyclization Reagents: Employed in the formation of the pentacyclic structure.
Major Products:
Hydroxylated Derivatives: Formed through oxidation reactions.
Pentacyclic Ketones: Intermediate products in the synthesis of this compound.
科学的研究の応用
Demethoxy-3-epifumitremorgin C has several scientific research applications:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in fungal metabolism and its effects on other organisms.
作用機序
The mechanism of action of demethoxy-3-epifumitremorgin C involves its interaction with cellular targets, leading to the inhibition of specific pathways. It is known to interfere with the cell cycle, particularly affecting the G2/M phase, which is crucial for cell division . This disruption can lead to cytotoxic effects, making it a potential candidate for anticancer research .
類似化合物との比較
Fumitremorgin C: The parent compound from which demethoxy-3-epifumitremorgin C is derived.
Demethoxyfumitremorgin C: Another derivative lacking the methoxy group at a different position.
Curcumin Derivatives: Such as demethoxycurcumin and bisdemethoxycurcumin, which also lack methoxy groups and exhibit similar biological activities
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit cell cycle progression and its potential cytotoxic effects make it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
106292-68-6 |
|---|---|
分子式 |
C21H23N3O2 |
分子量 |
349.4 g/mol |
IUPAC名 |
(1S,12R,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione |
InChI |
InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17+,18-/m0/s1 |
InChIキー |
LQXCSIKDOISJTI-KSZLIROESA-N |
異性体SMILES |
CC(=C[C@@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C |
正規SMILES |
CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
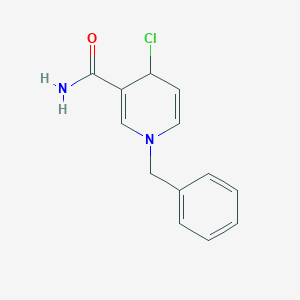
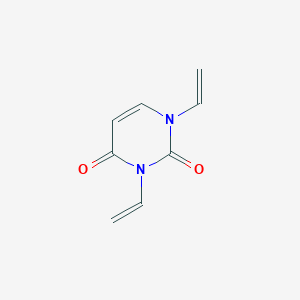
![Acetic acid, [bis(1-methylethoxy)phosphinyl]-, phenylmethyl ester](/img/structure/B14332810.png)
![N,N,N-Trimethyl[3-(trifluoromethyl)phenyl]methanaminium chloride](/img/structure/B14332814.png)
![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)
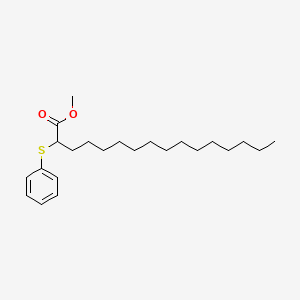
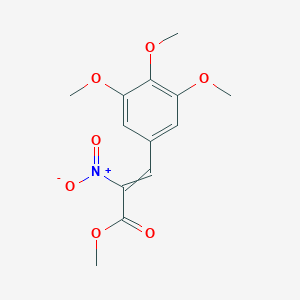

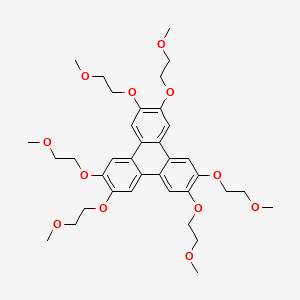
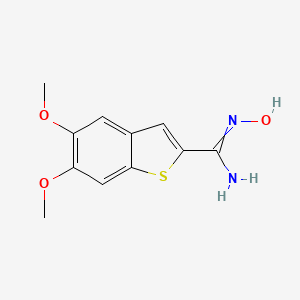
![[1,1'-Biphenyl]-3-yl pentadecafluorooctanoate](/img/structure/B14332874.png)

